molecular formula C12H11N3O4 B14735411 6-Aminophthalazine-1,4-diyl diacetate CAS No. 5431-26-5

6-Aminophthalazine-1,4-diyl diacetate

Katalognummer: B14735411
CAS-Nummer: 5431-26-5
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: YIVPQSFNIMJYPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminophthalazine-1,4-diyl diacetate is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . It is an amine derivative and is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminophthalazine-1,4-diyl diacetate typically involves the reaction of phthalazine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control tests, including NMR, HPLC, and GC, to confirm its purity and composition .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminophthalazine-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Aminophthalazine-1,4-diyl diacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Aminophthalazine-1,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Aminophthalazine
  • 1,4-Disubstituted phthalazines
  • Phthalazine derivatives with different substituents

Comparison: 6-Aminophthalazine-1,4-diyl diacetate is unique due to its specific acetyl groups, which confer distinct chemical properties and reactivity. Compared to other phthalazine derivatives, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

5431-26-5

Molekularformel

C12H11N3O4

Molekulargewicht

261.23 g/mol

IUPAC-Name

(4-acetyloxy-6-aminophthalazin-1-yl) acetate

InChI

InChI=1S/C12H11N3O4/c1-6(16)18-11-9-4-3-8(13)5-10(9)12(15-14-11)19-7(2)17/h3-5H,13H2,1-2H3

InChI-Schlüssel

YIVPQSFNIMJYPX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=NN=C(C2=C1C=CC(=C2)N)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.